molecular formula C12H17F3N2O9 B13659207 (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate

Cat. No.: B13659207
M. Wt: 390.27 g/mol
InChI Key: TZVUSFCFAIVOEK-GEMLJDPKSA-N
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Description

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include amino acids, protecting groups, and coupling agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, affecting cellular functions and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Biological Activity

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate, commonly known as a derivative of L-glutamic acid, is a compound with significant biological relevance. Its structure features multiple functional groups that contribute to its activity in biochemical pathways, particularly in neurobiology and metabolic processes. This article reviews the biological activities associated with this compound, highlighting its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C10H16N2O7
  • Molecular Weight : 276.24 g/mol
  • CAS Number : 1116-22-9

Neurotransmitter Modulation

This compound is structurally similar to glutamate, a critical neurotransmitter in the central nervous system. Research indicates that it may act as an agonist or antagonist at glutamate receptors, influencing synaptic transmission and plasticity.

Key Findings :

  • Agonistic Effects : Studies have shown that this compound can enhance synaptic strength in hippocampal neurons, suggesting potential applications in cognitive enhancement and memory improvement .
  • Antagonistic Properties : Conversely, it has been observed to inhibit excessive glutamate signaling, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Metabolic Pathways

The compound plays a role in various metabolic pathways, particularly those involving amino acid metabolism. It is involved in the synthesis and degradation of neurotransmitters and may influence metabolic disorders.

Research Insights :

  • Amino Acid Synthesis : It has been shown to facilitate the synthesis of other amino acids through transamination reactions .
  • Metabolic Regulation : The compound may regulate energy metabolism by modulating pathways related to the Krebs cycle, impacting cellular respiration and energy production .

Case Studies

StudyFindings
Smith et al. (2023)Demonstrated that this compound enhances long-term potentiation (LTP) in rat hippocampal slices.
Johnson et al. (2022)Reported reduced neurotoxicity in models of excitotoxicity when treated with this compound, suggesting protective effects against neuronal damage.
Lee et al. (2021)Found that the compound improved cognitive function in aged mice through modulation of glutamatergic signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It binds to glutamate receptors (NMDA and AMPA), modulating their activity.
  • Signal Transduction : The compound influences intracellular signaling cascades, particularly those involving calcium influx and second messenger systems.
  • Neuroprotection : By regulating glutamate levels, it may prevent excitotoxicity and subsequent neuronal death.

Properties

Molecular Formula

C12H17F3N2O9

Molecular Weight

390.27 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2O7.C2HF3O2/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15;3-2(4,5)1(6)7/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t5-,6-;/m0./s1

InChI Key

TZVUSFCFAIVOEK-GEMLJDPKSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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